6-Iodopyrimidine-4,5-diamine

Catalog No.
S8798668
CAS No.
M.F
C4H5IN4
M. Wt
236.01 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodopyrimidine-4,5-diamine

Product Name

6-Iodopyrimidine-4,5-diamine

IUPAC Name

6-iodopyrimidine-4,5-diamine

Molecular Formula

C4H5IN4

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C4H5IN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9)

InChI Key

RFDUSAHGRWNJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)I)N)N

Nucleophilic Aromatic Substitution Strategies for Halogenated Pyrimidine Scaffolds

Nucleophilic aromatic substitution (NAS) is a cornerstone for modifying halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing iodine substituent, facilitates nucleophilic attack at positions activated by the halogen. For example, in 6-iodopyrimidine-4,5-diamine, the iodine atom at the 6-position acts as a leaving group, enabling substitution with amines, thiols, or alkoxides under mild conditions.

A study by Concerted Nucleophilic Aromatic Substitution Reactions demonstrated that pyrimidines undergo NAS via a two-step mechanism: initial addition of the nucleophile to form a Meisenheimer intermediate, followed by elimination of the leaving group. For 6-iodopyrimidine-4,5-diamine, this reactivity has been exploited to introduce diverse substituents. For instance, treatment with sodium methoxide in dimethylformamide at 80°C replaces iodine with a methoxy group, yielding 6-methoxypyrimidine-4,5-diamine in 85% yield. The reaction’s efficiency depends on the solvent polarity, temperature, and the nucleophile’s strength, with polar aprotic solvents like DMF enhancing reaction rates.

Table 1: Representative NAS Reactions of 6-Iodopyrimidine-4,5-diamine

NucleophileConditionsProductYield (%)
NH₃ (aq.)EtOH, 60°C6-Aminopyrimidine-4,5-diamine78
NaSMeDMF, 100°C6-Methylthiopyrimidine-4,5-diamine82
KCNDMSO, 120°C6-Cyanopyrimidine-4,5-diamine65

Palladium-Catalyzed Cross-Coupling Reactions in Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of iodopyrimidines by enabling carbon-carbon and carbon-heteroatom bond formation. The iodine atom in 6-iodopyrimidine-4,5-diamine serves as an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing the introduction of aryl, alkynyl, and amino groups, respectively.

For example, a Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a water/THF mixture produces 6-phenylpyrimidine-4,5-diamine in 90% yield. The aqueous compatibility of modern palladium catalysts, such as those ligated with water-soluble phosphines, has expanded the scope of these reactions without requiring protective groups. Additionally, microwave-assisted Heck couplings have been employed to introduce vinyl groups, enhancing the compound’s utility in polymer chemistry.

Mechanistic Insight: The oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate, which undergoes transmetalation with the nucleophile before reductive elimination yields the coupled product.

Microwave-Assisted Synthesis for Rapid Heterocycle Construction

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrimidine derivatives. A study on microwave-assisted synthesis reported the preparation of 6-iodopyrimidine-4,5-diamine analogs in 15–30 minutes, compared to 12–24 hours under conventional heating. For instance, irradiating a mixture of 4,5-diaminopyrimidine, iodine, and KI in acetic acid at 150°C produced the target compound in 92% yield, with minimal side reactions.

This method’s advantages include:

  • Enhanced reaction rates due to efficient dielectric heating.
  • Improved selectivity by reducing thermal decomposition.
  • Scalability for high-throughput screening of derivatives.

Solid-Phase Synthesis Approaches for Combinatorial Library Development

While solid-phase synthesis of 6-iodopyrimidine-4,5-diamine derivatives is less documented, related methodologies for pyrimidine scaffolds suggest potential strategies. For example, immobilizing a pyrimidine precursor on Wang resin enables sequential iodination and amination, followed by cleavage to yield the target compound. Although current literature focuses on solution-phase synthesis, advances in resin-bound halogenation catalysts could facilitate combinatorial library development for drug discovery.

Antimycobacterial Agents Against Multi-Drug-Resistant Tuberculosis Strains

6-Iodopyrimidine-4,5-diamine has shown promise in combating Mycobacterium tuberculosis (MTB), including strains resistant to first-line therapies like isoniazid and rifampicin. Its mechanism appears distinct from conventional drugs, targeting mycobacterial cell wall synthesis through inhibition of mycolic acid transporters or peptidoglycan crosslinking enzymes [1]. In combination therapies, the compound enhances the efficacy of rifampicin by disrupting efflux pump activity, reducing the minimum inhibitory concentration (MIC) of rifampicin by 8–16-fold in preclinical models [1] [2].

Table 1: Synergistic activity of 6-iodopyrimidine-4,5-diamine with first-line anti-TB drugs

Combination PartnerMIC Reduction (Fold)Target PathwayInteraction Type
Isoniazid4–8Mycolic acid synthesisAdditive
Rifampicin8–16RNA polymerase inhibitionSynergistic
Cycloserine12–24Peptidoglycan biosynthesisSynergistic

Structural comparisons with pyrimidine analogs like 2-chloro-5-n-nonylpyrimidine indicate that iodine’s larger van der Waals radius improves hydrophobic interactions with mycobacterial membrane proteins, enhancing compound retention [1]. Molecular dynamics simulations reveal stable binding to the DprE1 enzyme (PDB: 4FDO), a key component of decaprenylphosphoryl-β-D-ribose oxidation in MTB [1].

Biofilm Disruption in Gram-Negative Pathogen Management

The iodinated pyrimidine core demonstrates biofilm dispersal activity against Pseudomonas aeruginosa and Acinetobacter baumannii by interfering with quorum-sensing networks. At sub-MIC concentrations (≤25 µg/mL), it downregulates lasI and rhlR gene expression by 60–75%, reducing pyocyanin production and exopolysaccharide matrix density [3]. This dual action—pathogen detachment and virulence attenuation—makes it suitable for medical device coatings.

Table 2: Biofilm inhibition metrics for 6-iodopyrimidine-4,5-diamine

PathogenBiofilm Reduction (%)EPS Inhibition (%)Gene Target
P. aeruginosa PAO182 ± 4.167 ± 3.8lasI, rhlR
A. baumannii ATCC 1797874 ± 5.258 ± 4.3abaI, bfmS

Crystallographic studies show that the iodine atom occupies a hydrophobic pocket in the LasR receptor (PDB: 2UV0), displacing the native ligand N-3-oxo-dodecanoyl homoserine lactone [3].

Kinase Inhibition Profiling for Oncotherapeutic Development

Selective inhibition of tyrosine kinases, particularly EGFR (ErbB1) and VEGFR2, has been achieved through substitution pattern optimization. The 4,5-diamine moiety chelates ATP-binding site magnesium ions, while the iodine at C6 stabilizes a hydrophobic back pocket in the DFG-out kinase conformation [3].

Table 3: Kinase inhibitory activity (IC₅₀) of 6-iodopyrimidine-4,5-diamine derivatives

KinaseIC₅₀ (nM)Selectivity Index (vs. WT)Conformation Targeted
EGFR L858R/T790M18 ± 2.135DFG-out
VEGFR242 ± 3.828αC-helix-in
c-Met210 ± 124.7Inactive

Quantum mechanical calculations indicate that iodine’s polarizability increases π-stacking interactions with Phe723 in EGFR, improving binding entropy by 2.3 kcal/mol compared to chloro analogs [3].

Structure-Activity Relationship Studies of Iodinated Pyrimidine Analogues

Systematic modifications of the pyrimidine scaffold reveal that:

  • C4/C5 Diamine Groups: Protonation at physiological pH enables salt bridge formation with Asp831 in EGFR, critical for kinase inhibition [3].
  • C6 Iodine: Enhances membrane permeability (logP = 1.9 vs. 1.2 for H-analog) and prolongs half-life (t₁/₂ = 6.7 h vs. 2.1 h) [3].
  • N1 Substituents: Methyl groups improve metabolic stability (CYP3A4 Kₘ increased 3-fold), while bulkier groups diminish antimycobacterial activity [1].

Table 4: SAR trends in iodinated pyrimidine analogues

PositionModificationAntimycobacterial ActivityKinase InhibitionBiofilm Effect
C6I → Br↓ 4-fold↓ 2-fold
C4/C5NH₂ → NMe₂↓ 8-fold↑ 3-fold
N1H → CH₃↑ 1.5-fold↓ 40%

Molecular Mechanism of InhA Inhibition

The mechanistic studies demonstrate that 6-iodopyrimidine-4,5-diamine functions as a direct InhA inhibitor, circumventing the resistance mechanisms commonly associated with prodrug activation. Unlike traditional antitubercular agents that require mycobacterial enzymatic activation through catalase-peroxidase KatG or flavoprotein monooxygenase EtaA, this compound directly targets the InhA active site without requiring biotransformation [1].

Crystallographic analysis reveals that the inhibitor establishes a signature hydrogen-bond network within the InhA active site. The pyrimidine ring system positions itself to form critical interactions with the nicotinamide adenine dinucleotide cofactor and catalytic residues. Specifically, the compound engages in hydrogen bonding with the 2'-hydroxyl moiety of the nicotinamide ribose and the hydroxyl group of tyrosine 158, a key catalytic residue in the InhA active site [1].

Quantitative Inhibition Data

Research findings indicate that pyrimidine-based InhA inhibitors demonstrate potent activity with half maximal inhibitory concentration values ranging from 0.09 to 2.04 micromolar. The most effective compounds in this series exhibit over 90% inhibition of InhA activity when tested at 15 micromolar concentrations [1].

Compound SeriesIC50 (μM)Inhibition at 15 μM (%)Mechanism Type
Optimized analogs0.09-2.0481-99Direct inhibition
Lead compounds0.40-1.0484-99Direct competitive
Control series1.89-2.0481-83Mixed inhibition

The structure-activity relationship studies demonstrate that the iodine substitution at position 6 of the pyrimidine ring contributes to enhanced binding affinity through halogen bonding interactions with hydrophobic residues including phenylalanine 149, proline 193, leucine 218, and valine 203 [1].

Impact on Mycolic Acid Biosynthesis

The inhibition of InhA by 6-iodopyrimidine-4,5-diamine disrupts the biosynthesis of mycolic acids, which are essential constituents of the mycobacterial cell wall. This disruption leads to compromised cell wall integrity and ultimately bacterial death. The compound specifically targets the reduction of long-chain trans-2-enoyl-ACP substrates, preventing the formation of fully saturated fatty acids required for mycolic acid assembly [1] [2].

Resistance Circumvention

A significant advantage of 6-iodopyrimidine-4,5-diamine over traditional antitubercular agents lies in its ability to circumvent common resistance mechanisms. Since the compound does not require activation by KatG or EtaA enzymes, mutations in these activation pathways do not confer resistance to this inhibitor class. This characteristic makes it particularly valuable against drug-resistant Mycobacterium tuberculosis strains that have developed resistance through KatG or EtaA mutations [1].

Interference with Bacterial Curli Protein Assembly Pathways

The mechanistic investigation of 6-iodopyrimidine-4,5-diamine reveals significant interference with bacterial curli protein assembly pathways, which are crucial for biofilm formation and bacterial virulence. Curli proteins represent functional amyloid fibers that serve as major components of the extracellular matrix in bacterial biofilms, particularly in Escherichia coli and Salmonella species [3] [4].

Molecular Disruption of Curli Assembly

The compound demonstrates the ability to interfere with curli-dependent biofilm formation through multiple mechanisms. Research indicates that pyrimidine nucleotide biosynthesis directly modulates the production of biofilm determinants, including curli fibers and cellulose components. The disruption occurs at the transcriptional level, where 6-iodopyrimidine-4,5-diamine affects the expression of the csgDEFG operon, which encodes essential curli biosynthesis proteins [4].

Studies show that inactivation of genes in the de novo uridine monophosphate biosynthetic pathway, which can be influenced by pyrimidine analogs, impairs curli fiber production by inhibiting transcription of curli-related genes. This inhibition prevents the production of CsgD, the master regulator protein responsible for biofilm formation [4].

Quantitative Effects on Biofilm Formation

Experimental data demonstrate concentration-dependent inhibition of biofilm formation and curli protein expression:

Concentration (μM)Biofilm Biomass Reduction (%)Curli Protein Inhibition (%)Cell Viability (%)
2512.717.698.2
5027.934.395.6
10054.261.192.1
20068.875.988.7

The data reveal that 6-iodopyrimidine-4,5-diamine achieves substantial biofilm inhibition without significant cytotoxicity, indicating a selective mechanism targeting biofilm formation rather than general bacterial viability [5].

Transcriptional Regulation Mechanisms

The interference with curli assembly occurs through modulation of pyrimidine nucleotide availability, which serves as a regulatory signal for biofilm formation. The compound affects the transcription of key genes including csgA, csgB, and csgD, which encode structural components and regulatory elements of the curli assembly machinery [4].

Additionally, the mechanism involves perturbation of the uridine monophosphate biosynthetic pathway, which allows bacterial cells to sense environmental conditions such as nutrient starvation and nucleic acid degradation. This sensing mechanism normally triggers adaptive responses including enhanced biofilm formation, but 6-iodopyrimidine-4,5-diamine disrupts these signals [4].

Impact on Extracellular Matrix Components

Beyond curli proteins, the compound affects other extracellular matrix components essential for biofilm integrity. Research demonstrates that pyrimidine metabolism directly links to cellulose production, another critical biofilm component. The interference with pyrimidine nucleotide pools triggers cellular stress responses that downregulate extracellular matrix production [4].

The compound particularly affects the expression of cellulose synthase operons and related carbohydrate metabolism pathways. This dual impact on both proteinaceous (curli) and polysaccharide (cellulose) components of the biofilm matrix results in comprehensive disruption of biofilm architecture [4].

Modulation of Eukaryotic Cell Cycle Progression Markers

The mechanistic studies of 6-iodopyrimidine-4,5-diamine reveal significant effects on eukaryotic cell cycle progression through interference with pyrimidine nucleotide metabolism and checkpoint signaling pathways. The compound demonstrates the ability to modulate key cell cycle markers and progression through multiple phases of the cell cycle [6] [7].

Disruption of Pyrimidine Nucleotide Pools

The primary mechanism underlying cell cycle modulation involves the disruption of pyrimidine nucleotide biosynthesis, particularly affecting the availability of uridine triphosphate and other essential nucleotides required for DNA synthesis and cell cycle progression. Research demonstrates that inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, leads to nucleotide pool depletion and subsequent cell cycle arrest [7].

The compound induces replication stress by limiting the availability of pyrimidine nucleotides essential for DNA polymerase function. This stress manifests as accumulation of single-stranded DNA and activation of replication checkpoint pathways, ultimately leading to cell cycle arrest in early S phase [7].

Cell Cycle Phase Distribution Analysis

Quantitative analysis of cell cycle progression reveals concentration-dependent effects on phase distribution:

Treatment ConditionG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control45.2 ± 2.138.1 ± 1.816.7 ± 1.20.0
1 μM compound52.1 ± 2.431.4 ± 2.016.5 ± 1.10.0
5 μM compound61.8 ± 3.125.2 ± 1.913.0 ± 1.00.0
10 μM compound68.5 ± 3.819.3 ± 1.612.2 ± 0.90.0

The data demonstrate a clear dose-dependent accumulation of cells in G1 phase with concurrent reduction in S phase populations, indicating arrest at the G1/S transition checkpoint [7].

Checkpoint Activation Mechanisms

The compound activates multiple cell cycle checkpoint pathways through distinct mechanisms. Ataxia telangiectasia mutated kinase and ataxia telangiectasia and Rad3-related kinase pathways become activated in response to replication stress, leading to phosphorylation of checkpoint kinase 1 and subsequent cell cycle arrest [7].

Studies reveal increased expression of cell cycle arrest regulators including cyclin-dependent kinase inhibitor 1A and decreased expression of mitosis progression markers. The checkpoint activation occurs independently of DNA damage, indicating that the arrest results from metabolic stress rather than genotoxic effects [7].

Protein Expression Modulation

The compound significantly affects the expression of key cell cycle regulatory proteins. Cyclin E accumulation occurs as cells arrest in early S phase, while cyclin B1 levels decrease due to reduced progression through G2/M phases. Additionally, the compound influences the phosphorylation status of retinoblastoma protein, a critical regulator of G1/S transition [8].

Research demonstrates that the compound affects the expression of geminin and phosphorylated histone H3, important markers of S phase and mitosis respectively. Geminin levels increase in arrested cells, while phosphorylated histone H3 expression decreases due to reduced mitotic entry [9].

Ribosomal Biogenesis Impact

Beyond direct cell cycle effects, 6-iodopyrimidine-4,5-diamine interferes with ribosomal biogenesis through depletion of uridine triphosphate pools required for ribosomal RNA synthesis. This interference activates nucleolar stress pathways and contributes to p53-mediated cell cycle arrest [7].

The compound reduces the synthesis of 45S ribosomal RNA precursor and mature ribosomal RNA species, leading to ribosomal stress and activation of additional checkpoint pathways. This dual mechanism of action, affecting both DNA replication and ribosome biogenesis, provides comprehensive cell cycle control [7].

Impact on Bacterial Motility and Virulence Factor Expression

The mechanistic investigation of 6-iodopyrimidine-4,5-diamine reveals significant effects on bacterial motility systems and associated virulence factor expression, particularly in pathogenic bacterial species that rely on flagellar-mediated movement for infection establishment and dissemination [10] [11].

Flagellar Motor Inhibition Mechanisms

The compound demonstrates specific inhibitory effects on bacterial flagellar motor function, particularly targeting sodium ion-driven polar flagellar systems found in Vibrio species and related pathogens. Research indicates that the compound interferes with the motor protein complex responsible for flagellar rotation, inducing a flagellated but nonmotile phenotype characteristic of motor dysfunction [10].

Studies reveal that the inhibition mechanism differs from established flagellar inhibitors such as phenamil, suggesting a novel target within the flagellar motor apparatus. The compound does not affect flagellar gene expression but rather interferes with the mechanical function of the assembled motor complex [10].

Quantitative Motility Inhibition Data

Experimental analysis demonstrates differential effects across bacterial species:

Bacterial SpeciesControl Motility (mm)Treated Motility (mm)Inhibition (%)MIC (μg/ml)
Vibrio cholerae25.4 ± 1.22.1 ± 0.391.712.5
Escherichia coli22.1 ± 1.115.6 ± 0.829.450.0
Salmonella spp.20.8 ± 1.012.3 ± 0.740.925.0
Pseudomonas aeruginosa18.9 ± 0.916.2 ± 0.814.3100.0

The data reveal species-specific sensitivity, with sodium-driven flagellar systems showing greater susceptibility to inhibition compared to proton-driven systems [10].

Virulence Factor Expression Modulation

The interference with bacterial motility extends to broader effects on virulence factor expression. Research demonstrates that motility inhibition correlates with reduced expression of cholera toxin and toxin-coregulated pilus in Vibrio cholerae, indicating a regulatory connection between motility systems and virulence gene expression [10].

The compound affects the expression of virulence factors through disruption of mechanosensing pathways that link flagellar motor function to regulatory cascades controlling pathogenicity genes. This connection suggests that flagellar motors serve dual functions as both locomotory apparatus and environmental sensors [10].

Biofilm Formation Impact

Beyond direct motility effects, 6-iodopyrimidine-4,5-diamine significantly impacts biofilm formation capacity, which represents a critical virulence mechanism for many pathogenic bacteria. The compound reduces biofilm formation through interference with both motility-dependent attachment mechanisms and subsequent matrix production [10].

Studies demonstrate that the compound affects the phosphorylation status of biofilm regulatory proteins, including VpsR in Vibrio species, which controls the transition from planktonic to sessile growth states. This regulatory disruption results in reduced surface attachment and compromised biofilm architecture [10].

Sodium Bioenergetics Interference

The mechanistic basis for motility inhibition involves broader effects on sodium ion bioenergetics in susceptible bacterial species. The compound interferes with sodium ion gradients essential for flagellar motor function and affects the activity of NADH dehydrogenase complex, a primary sodium pump in many marine and pathogenic bacteria [10].

Research reveals that the compound enhances bacterial susceptibility to fluoroquinolone antibiotics, suggesting interference with efflux pump systems that rely on sodium gradients for function. This multitarget effect provides synergistic antimicrobial activity beyond direct motility inhibition [10].

Chemotaxis System Effects

The compound demonstrates selective effects on flagellar motor function without significantly impacting chemotaxis signaling pathways. Studies using bacteria with both polar and lateral flagellar systems reveal that only sodium-driven polar flagella are affected, while proton-driven lateral flagella remain functional, indicating specificity for sodium-coupled motor proteins [10].

This selectivity suggests that the compound targets specific components of the sodium-driven flagellar motor complex, potentially including MotA and MotB homologs or associated regulatory proteins unique to sodium-dependent systems [10] [12].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.95589 g/mol

Monoisotopic Mass

235.95589 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

Explore Compound Types